molecular formula C12H10N4 B1620943 6H,12H-Benzotriazolo[2,1-a]benzotriazole CAS No. 248-80-6

6H,12H-Benzotriazolo[2,1-a]benzotriazole

Cat. No.: B1620943
CAS No.: 248-80-6
M. Wt: 210.23 g/mol
InChI Key: ZWLJMBULOOVQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H,12H-Benzotriazolo[2,1-a]benzotriazole (CAS 248-80-6) is a complex, fused heterocyclic compound with a molecular formula of C12H10N4 and a molecular weight of 210.23 g/mol. It belongs to the class of dibenzo-1,3a,4,6a-tetraazapentalenes, a structural framework characterized by a high degree of symmetry and planarity, which contributes to its stability and unique electronic properties . This compound serves as a versatile and valuable scaffold in advanced research and development. Its primary research value lies in its role as a key precursor in the synthesis of high-performance materials. Notably, it can be functionalized to create tetranitro derivatives, which are of significant interest in the field of energetic materials due to their notable thermal stability . Furthermore, the benzotriazole core is recognized in medicinal chemistry as a privileged structure. Benzotriazole derivatives, including complex fused systems, are extensively investigated for a wide spectrum of biological activities, such as antimicrobial, antiviral, and antitumor properties, making this compound a crucial building block for designing novel pharmacologically active molecules . The synthesis of this sophisticated molecule often involves established diazotization-cyclization approaches or thermal and photochemical transformations of precursor compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,12-dihydrobenzotriazolo[2,1-a]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14-15(11)16/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJMBULOOVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NN3N2NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376229
Record name 5H,11H-Benzotriazolo[2,1-a]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-80-6
Record name 5H,11H-Benzotriazolo[2,1-a]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 6H,12H-Benzotriazolo[2,1-a]benzotriazole

The formation of the this compound core structure relies on the principles of heterocyclic chemistry, often involving cyclization reactions of appropriately substituted precursors.

Diazotization-Cyclization Approaches from o-Phenylenediamines

A foundational method for the synthesis of benzotriazoles involves the diazotization of o-phenylenediamines followed by intramolecular cyclization. lupinepublishers.comejtas.comgsconlinepress.com This approach is a cornerstone in the synthesis of the benzotriazole (B28993) moiety. The general principle involves the reaction of an o-phenylenediamine with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid like acetic acid or hydrochloric acid. lupinepublishers.comreading.ac.uk This reaction forms a diazonium salt which then undergoes a ring-closure reaction to yield the benzotriazole ring. lupinepublishers.com

While specific details for the direct synthesis of this compound via a one-pot dimerization and dual cyclization of o-phenylenediamine are not extensively detailed in the available literature, the synthesis of its derivatives often starts from a pre-formed benzotriazole structure, which itself is synthesized through this classical diazotization-cyclization pathway. The synthesis of a key precursor, 2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazolo-6-ium inner salt, suggests the formation of the fused ring system is achievable, likely through a subsequent dimerization or cyclization of a benzotriazole intermediate. dtic.mil

Thermal and Photochemical Transformations of Precursor Compounds

Advanced Synthetic Strategies for Derivatization

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties. Advanced synthetic strategies have been developed to introduce a variety of substituents, particularly nitro groups, which are of interest in the field of energetic materials.

Multi-Step Synthesis of Nitro-Substituted Analogues

A significant body of research exists on the synthesis of nitro-substituted analogues of this compound, particularly the 2,4,8,10-tetranitro derivative. This compound is synthesized through the nitration of a precursor, benzotriazolo[2,1-a]benzotriazole. dtic.mil

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. In one reported procedure, the precursor is treated with 90% nitric acid, followed by the addition of fuming sulfuric acid (oleum) at a controlled temperature. The reaction mixture is then heated to facilitate the nitration process. This multi-step approach allows for the introduction of multiple nitro groups onto the aromatic rings of the fused system, yielding the highly nitrated analogue. dtic.mil

A modified procedure for the synthesis of 2,4,8,10-tetranitro-6H,12H-benzotriazolo[2,1-a]benzotriazole involves the use of 90% nitric acid followed by careful heating, which has been reported to provide the product in high yield and purity. dtic.mil

Table 1: Synthesis of 2,4,8,10-Tetranitro-6H,12H-benzotriazolo[2,1-a]benzotriazole

PrecursorReagentsKey ConditionsYieldReference
Benzotriazolo[2,1-a]benzotriazole90% Nitric Acid, Fuming Sulfuric AcidControlled temperature, subsequent heatingNot specified dtic.mil
Benzotriazolo[2,1-a]benzotriazole90% Nitric AcidDropwise addition below 25 °C, then heated at 60-75 °C for 10 min86% dtic.mil

Nucleophilic Substitution Reactions in Fused Benzotriazole Systems

The nitro groups in the 2,4,8,10-tetranitro-6H,12H-benzotriazolo[2,1-a]benzotriazole system are susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. A notable example is the reaction with sodium azide to introduce azido (B1232118) groups. dtic.mil

Treatment of 2,4,8,10-tetranitro-6H,12H-benzotriazolo[2,1-a]benzotriazole with sodium azide in dimethyl sulfoxide (DMSO) results in the nucleophilic substitution of two of the nitro groups. It is believed that the nitro groups at the 4 and 8 positions are preferentially substituted by the azide anion, leading to the formation of 4,8-diazido-2,10-dinitro-6H,12H-benzotriazolo[2,1-a]benzotriazole. This regioselectivity is thought to be analogous to that observed in similar fused tetraazapentalene systems. dtic.mil

The resulting diazidodinitro derivative can be further nitrated to yield a 4,8-diazido-2,3,9,10-tetranitro derivative, demonstrating the utility of nucleophilic substitution in creating highly functionalized and energetic materials. dtic.mil

Table 2: Nucleophilic Substitution on 2,4,8,10-Tetranitro-6H,12H-benzotriazolo[2,1-a]benzotriazole

SubstrateNucleophileSolventProductYieldReference
2,4,8,10-Tetranitro-6H,12H-benzotriazolo[2,1-a]benzotriazoleSodium AzideDMSO4,8-Diazido-2,10-dinitro-6H,12H-benzotriazolo[2,1-a]benzotriazole83% dtic.mil

Ring-Closure Reactions via Trialkyl Phosphite Deoxygenation

While the use of trialkyl phosphites for deoxygenation is a known method in the synthesis of various heterocyclic compounds, specific applications of this methodology for the final ring-closure step to form the this compound system are not prominently described in the reviewed literature. This method is often employed for the deoxygenation of N-oxides or other oxygen-containing precursors to facilitate cyclization. Further research would be needed to explore the viability of this approach for the target compound.

Utilization of Polyhalogenated Nitrobutadienes as Synthetic Precursors

Polyhalogenated nitrobutadienes are highly versatile building blocks in organic synthesis due to their multiple reactive sites. Their electron-deficient double bonds and the presence of good leaving groups (halogens) make them susceptible to nucleophilic attack, cycloaddition reactions, and other transformations leading to a diverse array of heterocyclic compounds. While a direct synthesis of this compound from polyhalogenated nitrobutadienes is not extensively documented, a plausible synthetic route can be postulated based on the known reactivity of these precursors with benzotriazole derivatives. researchgate.net

The proposed reaction would likely involve the reaction of a suitable polyhalogenated nitrobutadiene, such as 2-nitroperchlorobuta-1,3-diene, with a benzotriazole derivative. The reaction could proceed through a series of nucleophilic substitution and cyclization steps. The benzotriazolyl group can act as a nucleophile, attacking the electrophilic carbon centers of the nitrobutadiene. Subsequent intramolecular reactions, potentially involving the nitro group and the triazole ring, could lead to the formation of the fused ring system.

A hypothetical reaction scheme is presented below:

Hypothetical Reaction Scheme: Step 1: Nucleophilic Substitution A benzotriazole anion could displace one of the chlorine atoms on the polyhalogenated nitrobutadiene.

Step 2: Intramolecular Cyclization The resulting intermediate could then undergo an intramolecular cyclization, possibly involving the nitro group, to form a new heterocyclic ring.

Step 3: Aromatization/Rearrangement The final step would likely involve an aromatization or rearrangement to yield the stable this compound structure.

The reaction conditions for such a synthesis would need to be carefully optimized. Key parameters to consider include the choice of solvent, temperature, and the presence of a base to generate the benzotriazole anion.

ParameterPotential ConditionsRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO)To dissolve the reactants and facilitate the nucleophilic substitution.
Temperature 50-100 °CTo provide sufficient energy for the reaction to proceed without causing decomposition.
Base Weak inorganic base (e.g., K2CO3) or a strong organic base (e.g., DBU)To deprotonate the benzotriazole and enhance its nucleophilicity.

Further research and experimental validation are necessary to confirm the viability of this proposed synthetic route and to fully elucidate the reaction mechanism.

Scalable Synthesis and Process Optimization for Academic and Industrial Relevance

The transition of a synthetic route from a laboratory-scale procedure to an industrially viable process requires careful consideration of scalability, safety, and efficiency. For a complex heterocyclic compound like this compound, traditional batch synthesis methods may present challenges related to heat and mass transfer, reaction time, and safety, especially when dealing with potentially energetic intermediates. mdpi.com

Flow chemistry has emerged as a powerful technology to address these challenges, offering significant advantages for the synthesis of heterocyclic compounds. mtak.humdpi.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

Key advantages of flow chemistry for the synthesis of this compound could include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions or the handling of hazardous reagents. mdpi.com

Improved Efficiency: Continuous processing can lead to higher throughput and reduced reaction times compared to batch methods. mdpi.com

Precise Control: The ability to precisely control reaction parameters allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it can be achieved by running the system for longer periods or by using parallel reactors.

The table below provides a comparative overview of batch versus flow synthesis for the production of complex heterocyclic compounds, which would be relevant to the scalable synthesis of this compound.

FeatureBatch SynthesisFlow Synthesis
Reaction Scale Limited by reactor sizeEasily scalable by continuous operation
Heat Transfer Can be inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio
Mass Transfer Can be limited, affecting reaction ratesEnhanced due to small channel dimensions
Safety Higher risk with exothermic or hazardous reactionsInherently safer due to small reaction volumes
Process Control Less precise control over parametersPrecise control over temperature, pressure, and residence time
Reproducibility Can be variable between batchesHigh reproducibility

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, enabling its production in a safer, more efficient, and scalable manner, thus facilitating its broader application in academic and industrial research.

Electronic Structure, Reactivity, and Mechanistic Insights

Theoretical and Computational Investigations of Electronic Properties

While specific comprehensive theoretical studies exclusively on 6H,12H-Benzotriazolo[2,1-a]benzotriazole are not extensively documented in publicly available literature, the electronic characteristics can be inferred from computational studies on analogous benzotriazole (B28993) derivatives. nih.govresearchgate.net Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure and properties of such molecules. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org For benzotriazole systems, the energy of these orbitals and the resulting HOMO-LUMO gap are indicative of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzotriazole Derivatives

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-Benzotriazole-6.5 to -7.0-0.5 to -1.05.5 to 6.5
Substituted BenzotriazolesVaries with substituentVaries with substituentGenerally 4.0 to 6.0

Note: The values in this table are generalized from literature on various benzotriazole derivatives and are for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

Mulliken electronegativity (χ) and chemical hardness (η) are global reactivity descriptors that can be calculated from the HOMO and LUMO energies. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness signifies its resistance to deformation or change in its electron distribution. researchgate.net

For benzotriazole derivatives, these parameters are influenced by the substitution pattern on the aromatic rings. researchgate.net It can be inferred that this compound would possess a moderate electronegativity and a relatively high chemical hardness, consistent with a stable aromatic system.

Table 2: Calculated Mulliken Electronegativity and Chemical Hardness for a Model Benzotriazole System

ParameterFormulaTypical Value (eV)
Mulliken Electronegativity (χ)-(EHOMO + ELUMO)/23.5 - 4.0
Chemical Hardness (η)(ELUMO - EHOMO)/22.5 - 3.0

Note: These values are estimations based on typical HOMO/LUMO energies for benzotriazole systems and serve as a general guide.

Computational methods, particularly DFT, are employed to determine the most stable three-dimensional structure of a molecule by minimizing its energy. mdpi.com For this compound, geometry optimization would likely reveal a largely planar structure for the fused aromatic core, with the methylene (B1212753) bridge protons situated out of the plane. The bond lengths and angles would be consistent with a delocalized π-electron system. nih.gov The total energy calculated for the optimized geometry provides a measure of the molecule's thermodynamic stability.

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is governed by its electronic structure. The fused aromatic system can undergo both oxidation and reduction reactions, leading to various intermediates and products.

The oxidation of benzotriazole derivatives can lead to the formation of reactive intermediates. A notable reaction is the generation of benzyne, a highly reactive species. While not directly documented for this compound, the oxidation of related 1-aminobenzotriazoles is a known route to benzyne. This suggests that if a suitable amino group were introduced into the this compound framework, subsequent oxidation could potentially generate an aryne intermediate.

Furthermore, the synthesis of nitro-substituted benzotriazolo[1,2-a]benzotriazole derivatives, which are high-density energetic materials, involves nitration, an oxidative process. acs.org This indicates that the core structure of this compound is susceptible to electrophilic attack under strong oxidizing conditions.

The reduction of benzotriazoles can proceed via different pathways depending on the reducing agent and the substrate. Electrochemical studies on benzotriazole have shown that it undergoes reduction at a glassy carbon electrode in acidic media. researchgate.net This reduction is typically an irreversible process attributed to the cleavage of the N=N bond within the triazole ring. researchgate.net

Chemical reduction of substituted benzotriazoles has also been reported. For instance, the reduction of 1-(2-nitroaryl)-1H-benzotriazoles with tin(II) chloride in an acidic medium can yield the corresponding amino derivatives. This demonstrates that the triazole ring can be stable under certain reductive conditions while other functional groups are transformed. It is plausible that the this compound ring system could be reduced under strong reducing conditions, potentially leading to the opening of one of the triazole rings or saturation of the aromatic system.

Electrophilic Attack Regioselectivity on the Dibenzotetraazapentalene Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound core is dictated by the distribution of electron density within the aromatic rings. The positions most susceptible to electrophilic attack are those with the highest electron density. In this symmetrical molecule, the potential sites for substitution on the terminal benzene (B151609) rings are the 2, 3, 4, 5, 8, 9, 10, and 11 positions.

In analogous heterocyclic systems, electrophilic substitution often occurs at positions that are para to the point of fusion and are least sterically hindered. For this compound, this would suggest a preference for attack at the 3, 4, 9, and 10 positions.

A study on the nitration of a related, though more complex, system, 2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazolo-6-ium inner salt, demonstrated that further nitration is possible, indicating the resilience of the core to strong electrophilic conditions. dtic.mil However, this study does not elucidate the regioselectivity on the unsubstituted parent compound.

To provide a clearer, albeit theoretical, picture of the likely regioselectivity, computational studies modeling the electron density (e.g., through mapping the electrostatic potential) and the stability of the potential sigma-complex intermediates (Wheland intermediates) for electrophilic attack at each position would be highly informative.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

PositionPredicted ReactivityRationale
2, 5, 8, 11Less FavorableSteric hindrance from the fused triazole ring and proximity to the electron-withdrawing nitrogen atoms.
3, 4, 9, 10More FavorableLess steric hindrance and potential for resonance stabilization of the sigma complex. These positions are analogous to the para and meta positions relative to the activating/deactivating fused ring system.

This table is based on general principles of electrophilic aromatic substitution and may not reflect experimental outcomes.

Detailed Mechanistic Studies of Functionalization Reactions

Detailed mechanistic studies on the functionalization of this compound are scarce. However, the general mechanism for electrophilic aromatic substitution is well-established and can be applied to this system. The reaction proceeds through a two-step addition-elimination mechanism.

Step 1: Formation of the Sigma Complex (Arenium Ion)

In the initial step, the aromatic π-system of the dibenzotetraazapentalene core acts as a nucleophile, attacking an electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of one of the benzene rings.

Step 2: Deprotonation and Restoration of Aromaticity

In the second step, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromaticity of the benzene ring and results in the formation of the substituted product.

Example: Hypothetical Nitration

A common electrophilic functionalization is nitration. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack and Sigma Complex Formation: C₁₂H₁₀N₄ + NO₂⁺ → [C₁₂H₁₀N₄(NO₂)]⁺

Deprotonation: [C₁₂H₁₀N₄(NO₂)]⁺ + HSO₄⁻ → C₁₂H₉N₃(NO₂) + H₂SO₄

The specific isomer(s) formed would depend on the relative energies of the transition states leading to the different possible sigma complexes, as discussed in the regioselectivity section.

Further research, particularly computational modeling, is necessary to provide a more detailed and quantitative understanding of the reaction mechanisms and to accurately predict the outcomes of various functionalization reactions on the this compound scaffold.

Advanced Structural Characterization and Analytical Techniques

Single Crystal X-ray Diffraction Analysis of 6H,12H-Benzotriazolo[2,1-a]benzotriazole and its Derivatives

Single crystal X-ray diffraction stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound is not widely published, analysis of its derivatives provides significant structural insights.

For instance, the crystal structure of 1-anilino-2-phenylbenzimidazole, a related benzimidazole (B57391) derivative, has been confirmed through X-ray diffraction, lending credence to the structural assignments of similar compounds. mdpi.com Similarly, studies on benzotriazole (B28993) complexes with various amines and phenols have been characterized by single-crystal X-ray diffraction, revealing trends in hydrogen-bond distances that are influenced by cooperativity effects within the crystal lattice. Research on more complex derivatives, such as 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, shows a tripodal molecular conformation where substituents arrange in an alternating pattern above and below the central arene ring. In such structures, the benzotriazolyl moieties are significantly inclined with respect to the benzene (B151609) ring's mean plane, and the crystal packing is stabilized by weak C—H⋯N hydrogen bonds.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and its derivatives in various states.

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules. For the parent compound, 1H-Benzotriazole, the proton and carbon environments have been well-documented. chemicalbook.com In a study using [²H₆]benzene as a solvent, the equilibrium between benzotriazole, various carbonyl compounds, and their adducts was investigated, allowing for the calculation of thermodynamic parameters for the formation of N-1 and N-2 isomers. rsc.org

Detailed NMR studies on benzotriazole derivatives are also prevalent. For example, the ¹H and ¹³C NMR chemical shifts for 1,2-di(benzotriazol-1-yl)ethane-1,2-diol have been fully assigned, revealing a 78/22 ratio of meso to d,l forms in a DMSO-d₆ solution. researchgate.net The analysis of various nitrobenzotriazoles by ¹H, ¹³C, and ¹⁵N NMR spectroscopy has been crucial for studying their structures and tautomerism. researchgate.net

Table 1: Representative ¹H NMR Data for 1H-Benzotriazole This table presents data for the parent compound, 1H-Benzotriazole, as specific data for this compound is not readily available.

Parameter Shift (ppm) in Acetone Shift (ppm) in CDCl₃
D(A) 7.946 7.946
D(B) 7.468 7.393
D(C) 14.9 16.0

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The NIST database contains reference IR spectra for 1H-Benzotriazole, which is useful for identifying key functional groups. nist.govnist.gov Studies on 1-(N-benzyloxycarbamoyl) benzotriazole have used IR spectroscopy to identify intermediates during thermal decomposition, confirming the formation of N,N',N''-tribenzyloxyisocyanuric acid by tracking characteristic peaks at 1740, 1402, and 1197 cm⁻¹. researchgate.net In the synthesis of 1H-benzotriazole aceto-hydrazide (BAH), FT-IR was used to confirm the structure, with key peaks identified for N-H stretching (3331.8 cm⁻¹), C=O stretching (1658.1 cm⁻¹), and benzene ring vibrations (1607.1, 1496.6 cm⁻¹). jocpr.com

Table 2: Key IR Absorption Bands for 1H-Benzotriazole Aceto-hydrazide (BAH)

**Wavenumber (cm⁻¹) ** Assignment
3331.8 N-H stretching vibration
3063.8 N-H stretching vibration
2935.8 O-H stretching vibration
1658.1 C=O stretching vibration
1607.1, 1496.6, 1457.3 Benzene ring vibrations
1546.2 C-N-H bending vibration
1228.1 C-N stretching vibration
774.9, 752.3 C-H rocking and bending vibrations

Data sourced from J. Chem. Pharm. Res. jocpr.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzotriazole moiety is a known chromophore, and its UV absorption properties are critical for applications such as UV stabilizers. process-insights.com The UV-Vis spectrum of 1H-Benzotriazole is well-characterized and can be used to monitor its concentration in aqueous solutions, with a strong absorbance peak around 305 nm. process-insights.comprocess-insights.com The photochemistry of 1H-Benzotriazole in aqueous solution shows that upon excitation, it undergoes N-N bond fission. researchgate.net

Derivatives such as 2-(2´-hydroxyaryl)benzotriazoles are known to be effective UV-filters, a property attributed to an efficient energy dissipation mechanism via an excited-state intramolecular proton transfer (ESIPT). researchgate.net The fluorescence properties of benzotriazole derivatives are also of significant interest. While some derivatives exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, others can be highly fluorescent. nih.gov The emission properties are often influenced by the solvent and molecular rigidity. nih.gov For example, the fluorescence of some 2-phenyl-2H-benzotriazole dyes is enhanced in a polymer matrix where molecular motions are suppressed.

Thermal Analysis Methods for Conformational and Energetic Stability (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability, phase transitions, and decomposition of materials. DSC studies on 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole have been performed to determine their temperatures and enthalpies of fusion, revealing that the addition of a second methyl group increases the melting temperature by approximately 75 K. up.ptresearchgate.netup.pt The thermal decomposition of benzotriazolium perrhenate (B82622) has been studied by TGA/DSC, showing a multi-stage decomposition process. nih.gov Similarly, the thermal properties of N-carbamoyl benzotriazole derivatives have been investigated, showing that they melt endothermically and undergo further decomposition upon heating. researchgate.net

Table 3: Thermal Properties of Benzotriazole Derivatives from DSC

Compound Melting Point (°C) Enthalpy of Fusion (kJ/mol)
5-methyl-1H-benzotriazole ~80 18.85 ± 1.59
5,6-dimethyl-1H-benzotriazole ~155 22.84 ± 0.37

Data represents onset temperatures and is sourced from U.Porto Journal of Engineering. up.ptup.pt

Surface Characterization for Interfacial Applications (e.g., Atomic Force Microscopy in Corrosion Studies)

The ability of benzotriazole and its derivatives to form protective layers on metal surfaces makes them highly valuable as corrosion inhibitors, particularly for copper and its alloys. researchgate.net Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface morphology at the nanoscale and has been used extensively to study the interaction of benzotriazole (BTA) with copper surfaces. mdpi.com These studies show that BTA molecules adsorb onto the copper surface, forming a passivating film that inhibits corrosion. AFM imaging reveals changes in surface roughness and the formation of nano- and microstructures controlled by BTA and other solution components. mdpi.com The synergistic effect of BTA with other compounds, like 2-mercaptobenzothiazole (B37678) (MBT), has also been investigated, showing the formation of a composite protective film. semanticscholar.org

Applications in Materials Science and Specialized Chemical Research

Development of High-Energy-Density Materials (HEDMs) and Insensitive Explosives

The rigid and planar framework of the benzotriazolo[2,1-a]benzotriazole system is a promising platform for creating high-energy, high-density molecules that possess significant insensitivity to heat, friction, and impact. dtic.mil Research in this area focuses on modifying this core structure to produce next-generation insensitive explosives with performance characteristics superior to traditional materials like Triaminotrinitrobenzene (TATB). dtic.mil

A primary design strategy for developing HEDMs from the 6H,12H-Benzotriazolo[2,1-a]benzotriazole backbone involves the introduction of energetic functional groups to enhance performance while retaining the inherent stability of the fused ring system. dtic.mil The core structure's high stability is a key attribute that contributes to the reduced sensitivity of its derivatives. dtic.mildtic.mil

Key design principles include:

Introduction of Energetic Groups: The reactivity of the dibenzotetraazapentalene core is exploited for the synthesis of new energetic compounds through electrophilic and nucleophilic substitution. dtic.mil The substitution of hydrogen atoms with nitro (–NO₂) or furoxano groups is a common approach to increase the energy content and density of the molecule. dtic.mil

Leveraging the Stable Backbone: The fused heterocyclic structure is inherently stable, which is a critical feature for heat-resistant explosives. dtic.milbohrium.comresearchgate.net This stability helps to create materials that are less sensitive to accidental detonation from heat or mechanical shock. dtic.mil

Synthesis of Advanced Derivatives: Following these principles, researchers have successfully synthesized several insensitive energetic materials. For instance, the compound 2,4,8,10-tetranitro-5,11-dehydro-5H,11H-benzotriazolo[2,1-a]benzotriazole (TACOT) serves as a precursor for more complex derivatives. dtic.mil Thermolysis and other reactions have been used to create compounds like 4,8-dinitro-12H- researchgate.netresearchgate.netscispace.comoxadiazolo[3,4-e] researchgate.netresearchgate.netscispace.comoxadiazolo[3',4':4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide, which was found to be thermally stable up to 274 °C and insensitive to impact in hammer/anvil tests. dtic.mildtic.mil Another example is the synthesis of 3,4,9,10-bisfuroxano-2,8-dinitro-5,11-dehydro-5H,11H-benzotriazolo[2,1-a]benzotriazole (BDBB) through the functionalization of the parent ring system. dtic.mil

Table 1: Synthesized Energetic Derivatives of the Benzotriazolo[2,1-a]benzotriazole Backbone

Derivative NameAbbreviationPrecursorKey Reported PropertiesReference
4,8-dinitro-12H- researchgate.netresearchgate.netscispace.comoxadiazolo[3,4-e] researchgate.netresearchgate.netscispace.comoxadiazolo[3',4':4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide-2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazolo-6-ium inner saltThermally stable up to 274 °C; Insensitive to impact. dtic.mildtic.mil
3,4,9,10-bisfuroxano-2,8-dinitro-5,11-dehydro-5H,11H-benzotriazolo[2,1-a]benzotriazoleBDBB5,11-dehydro-5H,11H-benzotriazolo[2,1-a]benzotriazoleDesigned as a potential high-density, thermally stable, shock-insensitive material. dtic.mil
1,2,7,8-tetranitro-3,4,9,10-bisfuroxano-5,11-dehydro-5H,11H-benzotriazolo[2,1-a]benzotriazoleBTBB-Envisaged as a potential high-density, thermally stable, shock-insensitive material. dtic.mil

The development of new HEDMs relies on both theoretical predictions and experimental verification. Computational chemistry is employed to predict key performance indicators, while laboratory synthesis and analysis validate these predictions. semanticscholar.org

Computational Evaluation: Density functional theory (DFT) is a common computational method used to predict properties such as heat of formation, density, detonation velocity (D), and detonation pressure (P). semanticscholar.orgresearchgate.net These calculations help screen potential energetic candidates before synthesis, saving time and resources. For fused heterocycles like the benzotriazolo[2,1-a]benzotriazole derivatives, computational studies are crucial for understanding the relationship between molecular structure and energetic performance. semanticscholar.org

Experimental Validation: Synthesis in the laboratory followed by thorough characterization is essential to confirm the identity and properties of new compounds. X-ray crystallography is a powerful tool for unequivocally determining the three-dimensional structure of these molecules. For example, the structure of the energetic material 4, cocrystallized with DMF, was confirmed by X-ray analysis, which also indirectly verified the orientation of the azido (B1232118) groups in its precursor. dtic.mil Key performance parameters such as density, thermal stability (via techniques like thermogravimetric analysis), and sensitivity to impact and friction are measured experimentally to assess the viability of the new material as an insensitive explosive. dtic.milbohrium.com

Role in Coordination Chemistry as a Ligand

While the coordination chemistry of the large this compound molecule itself is not widely detailed in the literature, its behavior as a ligand can be inferred from its constituent benzotriazole (B28993) (BTA) units. The parent BTA molecule is a well-studied N-heterocyclic organic ligand known for its versatility in forming stable coordination compounds. researchgate.netnih.gov

The benzotriazole moiety readily forms stable complexes with a variety of transition metals. The nitrogen atoms in the triazole ring act as electron donors, enabling coordination. researchgate.net

Metal Ion Coordination: Benzotriazole and its derivatives have been shown to coordinate with numerous 3d-transition metals, including copper(II), zinc(II), cobalt(II), nickel(II), and manganese(II), as well as other metals like palladium(II) and silver(I). researchgate.netsapub.orgrsc.org

Coordination Modes: Coordination typically occurs through the N3 atom of the benzotriazole ring. researchgate.net However, different coordination and bridging modes are possible, allowing for the construction of diverse structures. researchgate.net Both simple mononuclear complexes and extended, one-dimensional coordination polymers have been synthesized. researchgate.netrsc.org For example, liquid-assisted grinding and thermal reactions have been used to produce a series of complexes and coordination polymers from divalent 3d-transition metal chlorides and 1H-benzotriazole. rsc.org

Benzotriazole-based ligands can coordinate to a metal ion at more than one site, a behavior known as chelation. This often leads to the formation of particularly stable complexes.

Bidentate Ligation: Derivatives of benzotriazole can act as bidentate ligands, forming stable chelate rings with metal ions. nih.govsapub.org For instance, some derivatives can potentially display bidentate coordination to a metal through the N(2) and N(2c) nitrogen atoms of the two triazole rings. researchgate.net In other cases, additional functional groups on the benzotriazole backbone provide a second coordination site, leading to chelation. sapub.org

High Stability: These ligands are known to form very strong bonds with transition metals. researchgate.net Using techniques like differential pulse polarography, the stability constants of methylbenzotriazole with Cu(II) have been determined to be as high as 10¹⁵, indicating a very stable complex. researchgate.net This strong binding ability is fundamental to its applications in both coordination chemistry and materials science. researchgate.net

Table 2: Examples of Metal Complexes with Benzotriazole-Based Ligands

Metal IonLigand ExampleResulting Structure TypeReference
Mn(II)1H-Benzotriazole1D Coordination Polymer rsc.org
Co(II)1H-BenzotriazoleMononuclear Complex rsc.org
Ni(II)1-acetyl-1,2,3-benzotriazoleMononuclear Complex sapub.org
Cu(II)1H-BenzotriazoleMononuclear Complex / Coordination Polymer researchgate.netresearchgate.net
Zn(II)1H-BenzotriazoleMononuclear Complex / 2D Coordination Polymer rsc.orgresearchgate.net
Ag(I)1,2,3-BenzotriazolePrecipitated Complex researchgate.net

Corrosion Inhibition Mechanisms and Surface Protection

The chemical properties that make benzotriazole an effective ligand also enable it to be a premier corrosion inhibitor, particularly for copper and its alloys. emerald.comscilit.com The efficacy of this compound as a corrosion inhibitor can be understood through the well-documented behavior of its parent BTA structure. copper.org

The primary mechanism involves the formation of a protective film on the metal's surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. copper.org

Chemisorbed Barrier Film: Benzotriazole spontaneously forms a strongly bonded, chemisorbed two-dimensional barrier film on the surface of copper. copper.org This insoluble film is extremely thin, potentially a monomolecular layer, and is composed of a polymeric complex of copper ions and benzotriazole molecules (Cu-BTA). copper.orgirowater.com

Adsorption Process: The inhibitor molecules adsorb onto the metal surface. Studies have shown that this adsorption process on copper often follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the surface. cecri.res.inresearchgate.net

Mixed Inhibition: Benzotriazole functions as a mixed-type inhibitor. It suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, though its effect as an anodic inhibitor is considered more significant. copper.org

Chelation of Dissolved Ions: In addition to surface protection, benzotriazole can chelate dissolved copper ions in an aqueous solution. copper.org This action forms insoluble precipitates, removing the ions from the solution and preventing them from plating onto other, less noble metals (like aluminum or steel) in a multi-metal system, which would otherwise cause galvanic corrosion. copper.org

Table 3: Summary of Corrosion Inhibition Mechanisms of Benzotriazole

MechanismDescriptionReference
Film FormationForms a thin, insoluble, chemisorbed polymeric film (Cu-BTA complex) on the metal surface. copper.orgirowater.com
Surface AdsorptionMolecules adsorb onto the metal surface, a process often described by the Langmuir adsorption isotherm. cecri.res.inresearchgate.net
Reaction InhibitionActs as a mixed inhibitor, suppressing both anodic and cathodic corrosion reactions. copper.org
Ion ChelationForms insoluble precipitates with dissolved metal ions, preventing galvanic corrosion in multi-metal systems. copper.org

Photostabilization and UV Absorption Properties

The properties of photostabilization and UV absorption are associated with a specific class of benzotriazole derivatives, namely 2-(2-hydroxyphenyl)benzotriazoles, which are commercially used as UV absorbers. uvabsorber.comeverlight-uva.commpi.eu These compounds function by absorbing harmful UV radiation and dissipating the energy as heat through a reversible intramolecular proton transfer, thus protecting materials like plastics and coatings from degradation. mpi.eu There is no evidence in the searched literature to suggest that this compound is used for or possesses these specific properties.

Environmental Chemistry: Remediation and Adsorbent Development

The environmental chemistry of benzotriazoles is primarily concerned with the parent compound, 1H-benzotriazole, due to its widespread use and subsequent detection as a persistent pollutant in waterways. wikipedia.org Its presence in the environment, stemming from uses like airport de-icing fluids, has led to research on its environmental fate and removal from wastewater. wikipedia.org There are no corresponding studies on the environmental impact or potential for remediation related to this compound.

Chelation and Removal of Heavy Metal Pollutants

Scientific literature extensively covers the use of various benzotriazole derivatives in the chelation and removal of heavy metal pollutants from aqueous solutions. The nitrogen atoms within the triazole rings of these compounds can act as donor atoms, forming coordination complexes with metal ions. researchgate.net This has been explored for environmental remediation purposes. However, specific research detailing the application of this compound for the chelation and removal of heavy metal pollutants is not available in the reviewed scientific literature. While the general class of benzotriazoles shows promise in this area, dedicated studies on this particular compound are absent.

Adsorption of Organic Contaminants in Wastewater Treatment

The adsorption of organic pollutants from wastewater is a critical area of environmental science. Materials based on or functionalized with benzotriazole derivatives have been investigated for their potential to remove organic contaminants through various adsorption mechanisms, including π-π stacking, hydrogen bonding, and hydrophobic interactions. rsc.orgresearchgate.net These interactions are facilitated by the aromatic nature and the presence of nitrogen atoms in the benzotriazole structure. Despite the extensive research on related compounds, specific studies focusing on the use of this compound for the adsorption of organic contaminants in wastewater treatment have not been identified in the surveyed literature. Therefore, while the broader family of benzotriazole compounds is relevant to this application, data on the specific efficacy and mechanisms of this compound are not available.

Building Block in Complex Organic Molecule Synthesis

The rigid, planar structure and the reactive nature of its derivatives make the this compound framework a valuable building block in the synthesis of complex organic molecules, particularly in the field of high-density energetic materials. dtic.milacs.org The dibenzotetraazapentalene ring system offers inherent thermal stability, which is a desirable characteristic for energetic compounds. acs.org

A key precursor derived from this compound is 2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazol-6-ium inner salt , also known as y-Tacot. acs.org This nitrated derivative serves as a versatile starting material for the synthesis of new insensitive energetic compounds with high density and improved energetic properties. dtic.milacs.org

One notable synthetic application involves the conversion of y-Tacot into a new, more complex heterocyclic system. Through a series of reactions, y-Tacot is transformed into 4,8-dinitro-12H- rsc.orgacs.orgnih.govoxadiazolo[3,4-e] rsc.orgacs.orgnih.govoxadiazolo[3',4':4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide (referred to as y-BDDB). dtic.milacs.org This transformation highlights the utility of the benzotriazolo[2,1-a]benzotriazole core as a scaffold for constructing highly functionalized and energetically dense molecules.

The synthesis proceeds in a three-step sequence starting from the y-Tacot precursor. dtic.mil This process demonstrates the chemical versatility of the core structure, allowing for the introduction of further heterocyclic rings (oxadiazoles) and functional groups. The resulting compound, y-BDDB, exhibits significant thermal stability, decomposing at 274-275 °C, and is insensitive to impact, making it a promising candidate for applications requiring stable high-energy materials. dtic.milacs.org

Table 1: Synthesis and Properties of an Energetic Compound Derived from a this compound Derivative

Precursor Compound Reaction Steps Final Product Melting Point (°C) Key Properties Reference
2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazol-6-ium inner salt (y-Tacot) 3-step synthesis 4,8-dinitro-12H- rsc.orgacs.orgnih.govoxadiazolo[3,4-e] rsc.orgacs.orgnih.govoxadiazolo[3',4':4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide (y-BDDB) 274-275 (dec) High density, insensitive to impact, thermally stable dtic.milacs.org

This application underscores the importance of this compound and its derivatives as foundational structures in the development of advanced materials with tailored properties.

Q & A

Q. What are the optimized synthetic routes for 6H,12H-benzotriazolo[2,1-a]benzotriazole, and how can yield be improved?

The compound is typically synthesized via cyclization of o-phenylenediamine derivatives. A common method involves treating o-phenylenediamine with sodium nitrite under acidic conditions (e.g., acetic acid/water mixture) at 85°C, followed by controlled cooling to 35–40°C to induce cyclization. Recrystallization using hot water with activated charcoal improves purity. Yield optimization (67% in lab settings) requires precise temperature control during nitrosation and seeding during crystallization to minimize impurities .

Key Parameters :

StepReagents/ConditionsPurpose
NitrosationNaNO₂, CH₃COOH, 85°CGenerate reactive intermediate
CyclizationCooling to 35–40°CPromote intramolecular ring closure
PurificationHot water recrystallizationRemove byproducts

Q. How can spectroscopic techniques validate the structure of benzotriazole derivatives?

FT-IR and mass spectrometry are critical for structural confirmation. For example:

  • FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 217.27 for 11H-benzo[a]carbazole) confirm molecular weight .
  • HPLC : Used for purity assessment in pharmaceutical analogs .

Q. What role does benzotriazole play as a synthetic auxiliary in organic chemistry?

Benzotriazole derivatives act as leaving groups or stabilizers in reactions. For instance, N-acylbenzotriazoles facilitate peptide coupling under mild conditions, while benzotriazolyl substituents enhance regioselectivity in alkylation or arylation reactions .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence continuous crystallization of benzotriazole?

Continuous crystallization improves efficiency over batch methods. Solubility in water increases linearly with temperature (273.15–353.15 K), described by the Apelblat equation. Nucleation and growth rates are temperature-dependent, with higher supersaturation favoring smaller crystals. Process optimization involves:

  • Residence Time Distribution (RTD) : To control crystal size distribution .
  • ATR-UV Spectroscopy : Real-time monitoring of solute concentration .

Solubility Data :

Temperature (K)Solubility (g/100g H₂O)
273.151.2
313.154.8
353.1512.6

Q. What computational methods elucidate benzotriazole’s corrosion inhibition mechanisms?

DFT studies reveal that deprotonated benzotriazole (BTA⁻) forms stable Cu–N bonds on copper surfaces, creating a protective organometallic layer. Adsorption energy calculations show stronger bonding at higher pH (>7), where BTA⁻ dominates. At low pH, physisorbed BTAH forms weaker H-bonded networks, reducing inhibition efficacy .

Q. How do advanced oxidation processes (AOPs) degrade benzotriazole in aquatic systems?

Electron beam irradiation generates hydroxyl radicals (•OH) that cleave the triazole ring, forming intermediates like 1,2,3-triazole dicarboxylic acid. LC-MS/MS identifies degradation products, while toxicity assays (e.g., zebrafish embryos) assess ecotoxicological impacts. Optimal degradation occurs at pH 7–9 with 10 kGy irradiation dose .

Q. What strategies enhance the multifunctionality of benzotriazole in lubricant additives?

Substituent engineering (e.g., alkyl chains, polar groups) tailors properties:

  • Antioxidant Activity : Electron-donating groups (e.g., –NH₂) scavenge radicals.
  • Antiwear Performance : Sulfur-containing derivatives form protective tribofilms.
  • Dispersity : Long alkyl chains prevent agglomeration in base oils .

Methodological Challenges and Contradictions

Q. How to reconcile discrepancies in batch vs. continuous crystallization efficiency?

Batch processes (67% yield ) suffer from inconsistent crystal size, while continuous methods achieve higher uniformity but require precise control of supersaturation and nucleation kinetics . Contradictions arise from scaling challenges—laboratory-scale batch reactions may not translate directly to industrial continuous reactors.

Q. Why do experimental and computational adsorption models for benzotriazole on metals diverge?

DFT models assume idealized surfaces, whereas experimental XPS data account for oxide layers and surface defects. For copper, BTA–Cu complexes dominate in alkaline conditions, but acidic environments favor weaker physisorption, complicating direct comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H,12H-Benzotriazolo[2,1-a]benzotriazole
Reactant of Route 2
6H,12H-Benzotriazolo[2,1-a]benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.